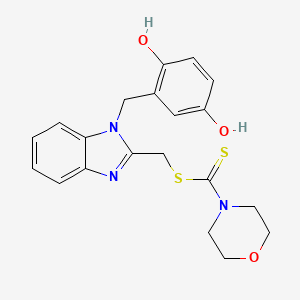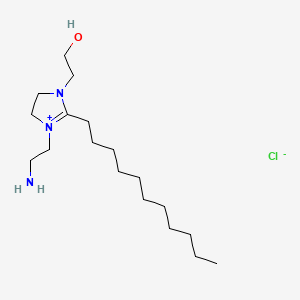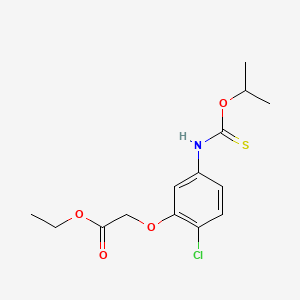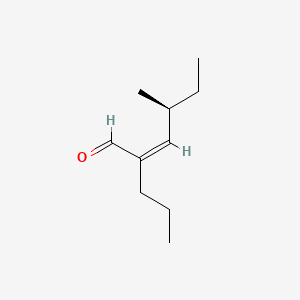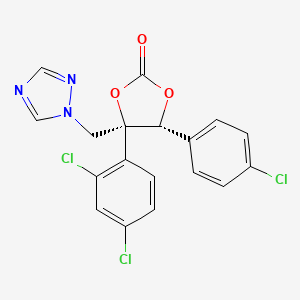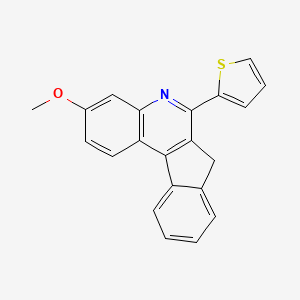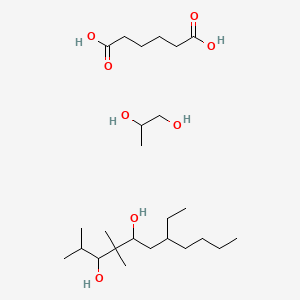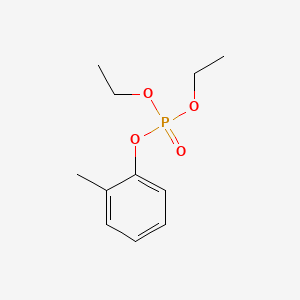
Diethyl o-tolyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El fosfato de o-tolilo de dietilo es un compuesto organofosforado que se caracteriza por la presencia de un grupo fosfato unido a un grupo o-tolilo y dos grupos etilo. Este compuesto forma parte de una clase más amplia de organofosforados, que se estudian ampliamente por sus diversas aplicaciones en varios campos, como la agricultura, la medicina y la industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del fosfato de o-tolilo de dietilo normalmente implica la reacción del cloruro de o-tolilo fosforocloridato con etanol en presencia de una base como la piridina. La reacción procede mediante sustitución nucleofílica, donde el grupo etoxi reemplaza al átomo de cloro en el centro de fósforo.
Métodos de producción industrial: La producción industrial del fosfato de o-tolilo de dietilo sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción, incluida la temperatura, la presión y el uso de catalizadores para optimizar el rendimiento y la pureza. El producto final se purifica mediante destilación o recristalización.
Análisis De Reacciones Químicas
Tipos de reacciones: El fosfato de o-tolilo de dietilo experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar fosfatos con estados de oxidación más altos.
Reducción: Las reacciones de reducción pueden convertir el grupo fosfato en derivados fosfito o fosfonito.
Sustitución: Las reacciones de sustitución nucleofílica pueden reemplazar los grupos etoxi por otros nucleófilos, como las aminas o los tioles.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio (LiAlH4).
Sustitución: Los reactivos como el hidruro de sodio (NaH) o el terc-butóxido de potasio (KOtBu) facilitan las reacciones de sustitución.
Productos principales:
Oxidación: Formación de óxidos de fosfato de o-tolilo de dietilo.
Reducción: Formación de fosfito de o-tolilo de dietilo.
Sustitución: Formación de fosforamidatos o fosforotionatos de o-tolilo de dietilo.
Aplicaciones Científicas De Investigación
El fosfato de o-tolilo de dietilo tiene varias aplicaciones en investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como ligando en química de coordinación.
Biología: Se estudia su potencial como inhibidor enzimático, particularmente en la inhibición de la colinesterasa.
Medicina: Se investiga su potencial aplicación terapéutica, incluida la de agente anticancerígeno.
Industria: Se utiliza como retardante de llama y plastificante en la producción de polímeros y resinas.
Mecanismo De Acción
El mecanismo de acción del fosfato de o-tolilo de dietilo implica su interacción con objetivos moleculares específicos, como las enzimas. El compuesto puede inhibir la actividad enzimática al unirse al sitio activo, evitando así el acceso del sustrato. Esta inhibición puede interrumpir las vías metabólicas y los procesos celulares, lo que lleva a diversos efectos biológicos.
Compuestos similares:
Fosfato de tri-o-tolilo: Otro organofosforado con características estructurales similares pero diferentes propiedades funcionales.
Fosfato de fenilo de dietilo: Similar en estructura pero con un grupo fenilo en lugar de un grupo o-tolilo.
Fosfato de metilo de dietilo: Contiene un grupo metilo en lugar de un grupo o-tolilo.
Singularidad: El fosfato de o-tolilo de dietilo es único debido a la presencia del grupo o-tolilo, que le confiere propiedades estéricas y electrónicas específicas. Estas propiedades influyen en su reactividad e interacciones con los objetivos biológicos, lo que lo hace diferente de otros organofosforados.
Comparación Con Compuestos Similares
Tri-o-tolyl phosphate: Another organophosphate with similar structural features but different functional properties.
Diethyl phenyl phosphate: Similar in structure but with a phenyl group instead of an o-tolyl group.
Diethyl methyl phosphate: Contains a methyl group instead of an o-tolyl group.
Uniqueness: Diethyl o-tolyl phosphate is unique due to the presence of the o-tolyl group, which imparts specific steric and electronic properties. These properties influence its reactivity and interactions with biological targets, making it distinct from other organophosphates.
Propiedades
Número CAS |
597-87-5 |
|---|---|
Fórmula molecular |
C11H17O4P |
Peso molecular |
244.22 g/mol |
Nombre IUPAC |
diethyl (2-methylphenyl) phosphate |
InChI |
InChI=1S/C11H17O4P/c1-4-13-16(12,14-5-2)15-11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3 |
Clave InChI |
PEWMGFMJPSOUIN-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)OC1=CC=CC=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-but-2-enedioic acid;2-[4-(7-chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol](/img/structure/B12694317.png)
![1-[2-(2,4-dichlorophenyl)-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]ethyl]imidazole](/img/structure/B12694327.png)
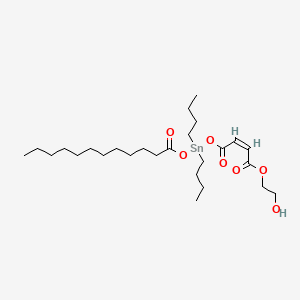

![2-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]ethyl 4-(trichloromethyl)benzoate](/img/structure/B12694338.png)
